N-(4-Methylphenyl)-4-nitrobenzamide
Overview
Description
N-(4-Methylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C14H13NO . It is also known by other names such as p-Benzotoluidide, p-Toluoylaniline, Benzamide, N-p-tolyl-, Benzoic acid p-toluidide, N-Benzoyl-p-toluidine, and 4’-Methylbenzanilide .
Synthesis Analysis
The synthesis of N-(3-Amino-4-methylphenyl)benzamide, a similar compound, has been studied in a continuous flow microreactor system . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was complicated due to the presence of parallel by-products and serial by-products . A kinetic model was established to calculate the selectivity and conversion of the acylation reaction .Chemical Reactions Analysis
The chemical reactions involving N-(3-Amino-4-methylphenyl)benzamide have been studied . The compound was synthesized in a microreactor with a yield of 85.7% within 10 minutes .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Methyl-N-(4-methylphenyl)benzamide, have been reported . It has a molecular formula of C15H15NO, an average mass of 225.286 Da, and a monoisotopic mass of 225.115356 Da . Its density is 1.1±0.1 g/cm3, boiling point is 295.4±29.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
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Synthesis of New Azo Compounds
- Field : Organic Chemistry .
- Application : This research involves the synthesis of new azo compounds based on N-(4-Methylphenyl)maleimide .
- Method : Maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds: N-(4-hydroxy-phenyl)maleimide and N-(4-methylphenyl)maleimide .
- Results : The structures of these compounds were confirmed by CHN, FT-IR, 1H-NMR, 13C-NMR, mass spectrum, and UV/Vis spectroscopy .
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Stabilizers for Nitrate Ester-Based Energetic Materials
- Field : Materials Science .
- Application : This study discusses the use of stabilizing agents in nitrate ester-based energetic materials .
- Method : Stabilizing agents are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
- Results : The currently used stabilizers present a number of environmental and human health issues .
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[3+2] Cycloaddition Reaction
- Field : Organic Chemistry .
- Application : This study explores the mechanism and energetics of the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide .
- Method : The study aims to gain a better understanding of the electronic factors that control the regioselectivity and stereoselectivity of the reaction .
- Results : The results of this study are not specified in the source .
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Stabilizers for Nitrate Ester-Based Energetic Materials
- Field : Materials Science .
- Application : This study discusses the use of stabilizing agents in nitrate ester-based energetic materials .
- Method : Stabilizing agents are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
- Results : The currently used stabilizers present a number of environmental and human health issues .
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Synthesis of Secondary Amines
- Field : Organic Chemistry .
- Application : This research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
- Method : N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .
- Results : The synthesized secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
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Synthesis of New Azo Compounds
- Field : Organic Chemistry .
- Application : This research involves the synthesis of new azo compounds based on N-(4-hydroxyphenyl)maleimide and N-(4-methylphenyl)maleimide .
- Method : The use of P2O5 as a catalyst has minimized the reaction temperature .
- Results : The structures of these compounds were confirmed .
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Synthesis of Secondary Amines
- Field : Organic Chemistry .
- Application : This research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
- Method : N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .
- Results : The synthesized secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
properties
IUPAC Name |
N-(4-methylphenyl)-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGPXDZCZMNNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343727 | |
Record name | N-(4-Methylphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-4-nitrobenzamide | |
CAS RN |
6917-08-4 | |
Record name | N-(4-Methylphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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